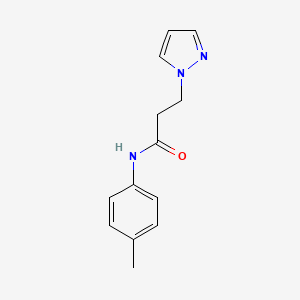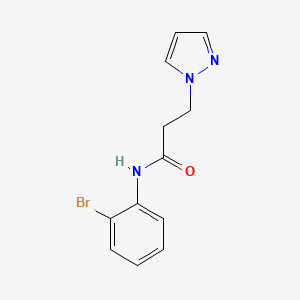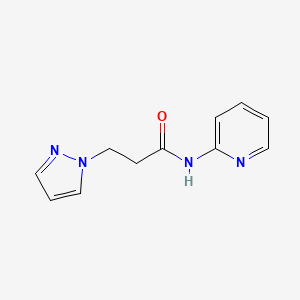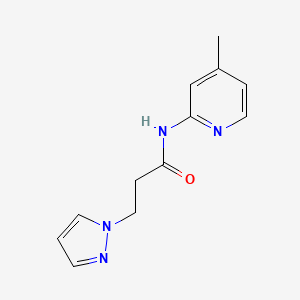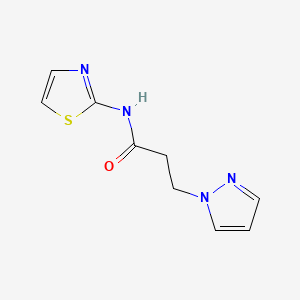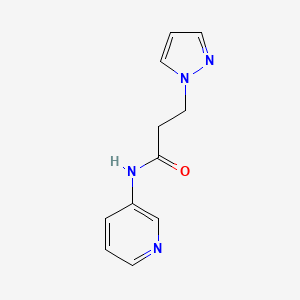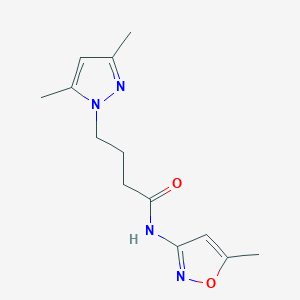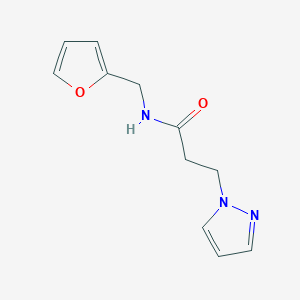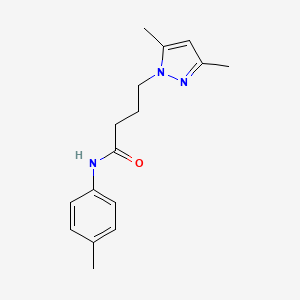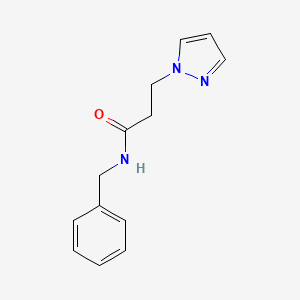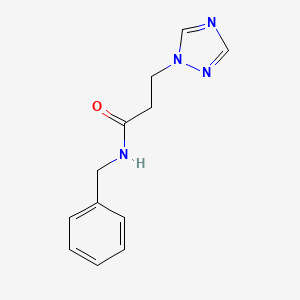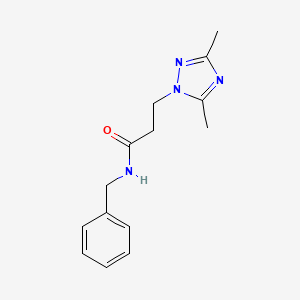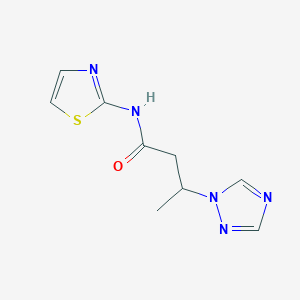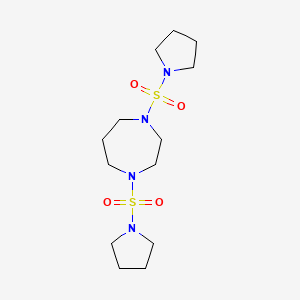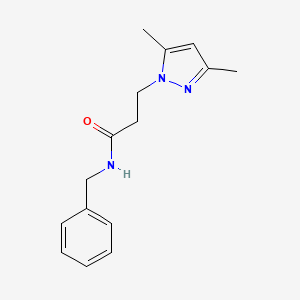
N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide
描述
N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide: is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propanamide group linked to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide typically involves the following steps:
Preparation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine under acidic conditions.
Formation of this compound: The 3,5-dimethylpyrazole is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-3,5-dimethylpyrazole.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
科学研究应用
Chemistry: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysts for organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer and neurological disorders .
Medicine: The compound’s pharmacological properties are explored for its analgesic, antiallodynic, and anticonvulsant activities. It has demonstrated efficacy in animal models of pain and epilepsy, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications .
作用机制
The mechanism of action of N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound binds to neuronal sodium channels, L-type calcium channels, and NMDA receptors, modulating their activity. This interaction leads to the inhibition of psychomotor seizures and the alleviation of pain in animal models . The exact molecular pathways involved in these effects are still under investigation, but the compound’s ability to modulate ion channels and receptors is a key aspect of its pharmacological activity.
相似化合物的比较
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenylamines
Comparison: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzyl group. This structural uniqueness contributes to its distinct pharmacological properties, such as its potent anticonvulsant and analgesic activities . Compared to similar compounds, it exhibits a broader spectrum of activity and higher efficacy in certain biological assays.
属性
IUPAC Name |
N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-10-13(2)18(17-12)9-8-15(19)16-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVXVNQVRJBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


